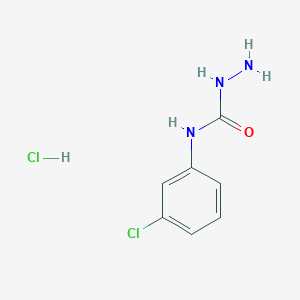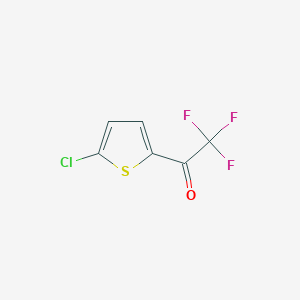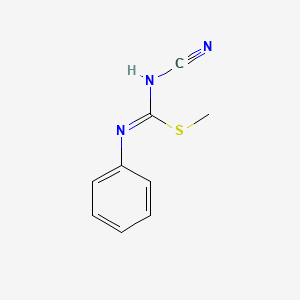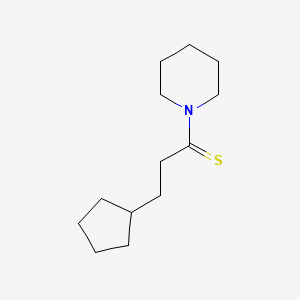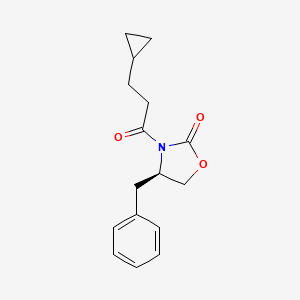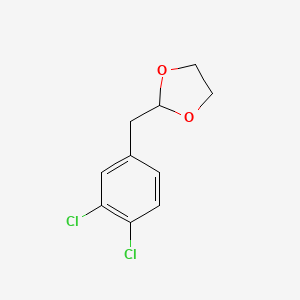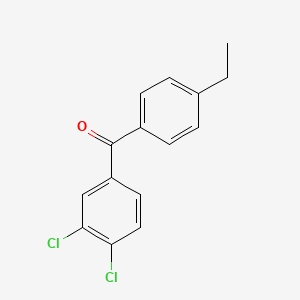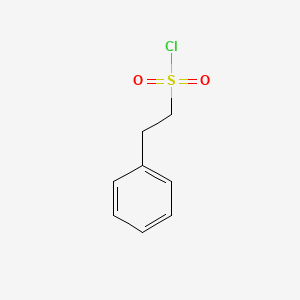
2-phenylethanesulfonyl Chloride
Descripción general
Descripción
2-Phenylethanesulfonyl chloride, also known as PES, is a sulfonyl chloride that is widely used as a reagent and catalyst in organic synthesis. It is a white, crystalline solid that is soluble in water, alcohol and most organic solvents. PES is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, dyes and fragrances. It is also used in the preparation of polymers, polysaccharide derivatives, and various other derivatives.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 2-Phenylethanesulfonyl chloride plays a significant role in various synthetic processes. One of its applications includes participating in the synthesis and thermolysis of 2-(phenylthio)ethanesulfonyl chloride, a compound that undergoes thermal desulfonylation to form other chemical entities (King & Khemani, 1985).
- It is utilized in the synthesis of novel tricyclic and tetracyclic sultone scaffolds. These scaffolds are produced via intramolecular 1,3-dipolar cycloaddition reactions, indicating its versatility in creating complex molecular structures (Ghandi et al., 2012).
Catalysis and Cross-Coupling Reactions
- In the field of catalysis, this compound is used in palladium-catalyzed Stille cross-couplings with organostannanes. This method is significant for generating carbon-carbon bonds, highlighting its importance in medicinal chemistry and material sciences (Dubbaka & Vogel, 2003).
Fragrance and Cosmetic Industry
- This compound is involved in the biotechnological production of 2-phenylethanol, an aromatic alcohol with a rose-like fragrance. This alcohol is extensively used in cosmetics, perfumes, and the food industry. The microbial transformation process for producing 2-phenylethanol is gaining attention for being environmentally friendly (Hua & Xu, 2011).
Pharmaceutical and Biotechnological Applications
- The compound has applications in the synthesis of various pharmaceutical intermediates. For instance, it is used in the synthesis of N-p-tolylsulfonyl-3-acetyl-indole, a compound with potential pharmaceutical applications. Its structure and properties have been extensively studied (Zhu et al., 2007).
- It's also used in the production of antibacterial agents, as seen in the synthesis of synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, demonstrating its utility in developing new medicinal compounds [(Abbasi et al., 2015)](https://consensus.app/papers/nalkylaralkyl4methylnnaphthalen1ylbenzenesulfonamides-abbasi/ffdeca8fd4965025a778e8c4f2460732/?utm_source=chatgpt
Mecanismo De Acción
Target of Action
2-Phenylethanesulfonyl chloride is an active conformation of the alkali metal phenylsulfonyl chloride . It primarily targets serine proteases , a type of enzyme that cleaves peptide bonds in proteins .
Mode of Action
The compound interacts with its targets by inhibiting their function . This inhibition occurs when the compound binds to the serine proteases, preventing them from cleaving peptide bonds and thus disrupting protein function .
Biochemical Pathways
The inhibition of serine proteases by this compound affects various biochemical pathways. Serine proteases play a crucial role in many biological processes, including digestion, immune response, blood coagulation, and apoptosis. By inhibiting these enzymes, the compound can potentially impact these pathways and their downstream effects .
Result of Action
The primary result of this compound’s action is the inhibition of serine proteases . This can lead to a disruption in the normal function of these enzymes, potentially affecting the biological processes they are involved in. The compound has also been shown to have estrogenic activity in vitro and in vivo , suggesting it may have additional effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
2-Phenylethanesulfonyl Chloride plays a significant role in biochemical reactions, particularly in the formation of sulfonamide bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with amines to form sulfonamides, which are important in medicinal chemistry. The compound’s reactivity with nucleophiles makes it a valuable tool in the modification of biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes, which can alter cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain enzymes, leading to changes in metabolic pathways and cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the formation of sulfonamide bonds. This interaction can inhibit or activate enzymes, depending on the specific target. The compound can also bind to proteins, altering their structure and function, which can lead to changes in gene expression and cellular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism and overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its effectiveness and the nature of its interactions with biomolecules .
Propiedades
IUPAC Name |
2-phenylethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFNLHZZPHHFEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375138 | |
| Record name | 2-phenylethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4025-71-2 | |
| Record name | 2-phenylethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349896.png)
